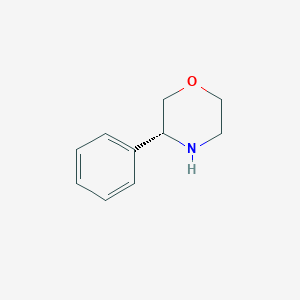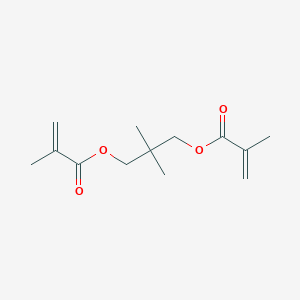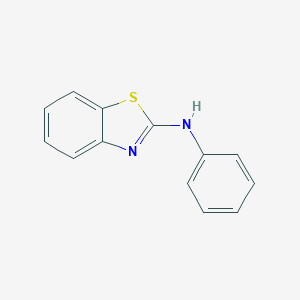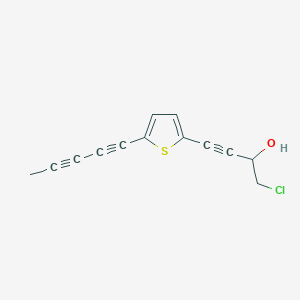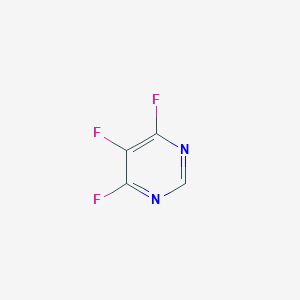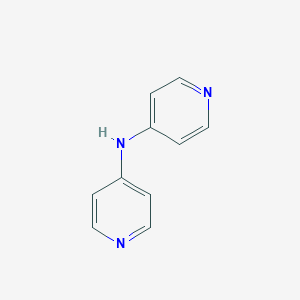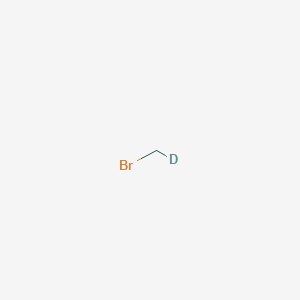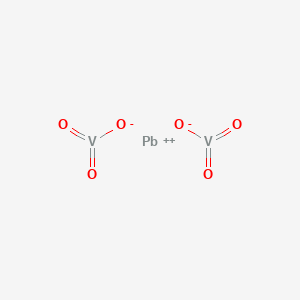
バナジン酸鉛
説明
Synthesis Analysis
The synthesis of lead(II) divanadate(V), which is closely related to lead divanadium hexaoxide, has been achieved through a sol–gel-derived chemical route. This method is highlighted for its reproducibility, cost-effectiveness, and low-temperature requirements, making it a promising approach for integrating lead(II) divanadate(V) nanoparticles or nanolayers into more complex systems . Additionally, the synthesis of related lead compounds has been explored, such as the preparation of volatile lead(II) hexafluoroisopropoxide complexes, which could serve as precursors for other lead-based materials .
Molecular Structure Analysis
The coordination chemistry of lead(II) has been extensively studied, revealing that lead(II) can form either hemidirected or holodirected complexes. This behavior is influenced by the strength of antibonding lead 6s/ligand np molecular orbital interactions and ligand-ligand interactions. For instance, in certain solvents, lead(II) forms hemidirected complexes with large bond distance distribution, while in others, it adopts a holodirected configuration with a symmetric coordination sphere . The molecular structure of lead(II) divanadate(V) synthesized by the sol–gel method retains its structural features within a temperature range of 450–700°C before incongruent melting occurs .
Chemical Reactions Analysis
The study of lead(II) compounds in various solvents has provided insights into the chemical behavior of lead(II) ions. For example, in the presence of oxygen donor solvents, lead(II) ions exhibit different coordination geometries and bond distances, which are indicative of the complex's hemidirected or holodirected nature . The reactivity of lead(II) with hexafluoroisopropoxide has also been investigated, leading to the formation of lead(II) complexes that could potentially be used as precursors for lead-based materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of lead(II) divanadate(V) and related lead compounds are closely tied to their molecular structures. The hemidirected or holodirected nature of lead(II) complexes affects properties such as bond distances and electron density distribution . The sol–gel synthesis of lead(II) divanadate(V) results in a compound with excellent crystallographic and morphological qualities, which are maintained over a significant temperature range . The synthesis of lead(II) hexafluoroisopropoxide complexes further expands the understanding of lead's physical and chemical properties, particularly in relation to its potential use in various applications .
科学的研究の応用
再生可能エネルギーへの応用
バナジン酸鉛は、その化学的特性により再生可能エネルギー分野で重要な役割を果たしています。 五酸化バナジウム(V2O5)の製造など、再生可能エネルギー革命の一部となるアプリケーションに不可欠であり、バナジウムレドックスフロー電池に使用されます 。これらのバッテリーは、再生可能エネルギー源を効果的に利用できるようにするエネルギー貯蔵システムに不可欠です。
冶金処理
冶金分野では、バナジン酸鉛鉱石がバナジウムの抽出源として考えられてきました。 これらの鉱石の処理は1980年代に中止されましたが、鉱物処理と冶金の最近の進歩により、バナジン酸鉛を潜在的なバナジウム資源として再検討する手段が開かれました 。これは、高性能材料におけるバナジウムなどの金属に対する需要の高まりを考えると特に重要です。
光触媒
バナジン酸鉛化合物は、特に可視光駆動光触媒の文脈において、その光触媒特性について研究されてきました 。これらは、持続可能なエネルギーソリューションの開発に不可欠である、太陽エネルギー収穫の効率を向上させる能力について研究されています。
医療研究:糖尿病治療の可能性
バナジウム化合物、特にバナジン酸鉛から誘導されたものは、医療研究において糖尿病治療効果の可能性を示しています。 これらは、インスリンを模倣し、その効果を高める能力について研究されており、糖尿病の新しい治療法につながる可能性があります 。
生物学的応用
生物学では、バナジン酸鉛などのバナジウム化合物は、さまざまな生物学的プロセスにおける役割が確認されています。たとえば、バナジン酸はタンパク質や酵素に結合して、その活性を変化させる可能性があります。 これは、病気の理解と治療に可能性を秘めています 。
環境修復
バナジン酸鉛化合物は、環境修復における使用が検討されています。 その光触媒特性は、汚染物質を分解するために利用でき、そのため水質と空気質を改善できます 。
合金製造
バナジン酸鉛から抽出されたバナジウムは、特殊合金の製造に使用されます。 これらの合金は、強度と耐食性が向上したという望ましい特性を持ち、さまざまな産業用途に適しています 。
電子工学とセンサー技術
バナジン酸鉛の電子特性は、センサーやその他の電子機器における使用について調査されています。 その半導体特性は、新型の電子部品の開発に利用できます 。
作用機序
Target of Action
Lead vanadate, also known as Lead divanadium hexaoxide or LEAD METAVANADATE, primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cell signaling, and its inhibition can lead to various biological effects.
Mode of Action
Lead vanadate acts as an inhibitor of PTPase . It interacts with these enzymes, preventing them from performing their usual function of dephosphorylating phosphotyrosyl proteins. This inhibition can lead to changes in cell signaling pathways, potentially resulting in antidiabetic and anticancer effects .
Biochemical Pathways
Lead vanadate affects the phosphoinositide3-kinase (PI3-K)/Akt pathway , which is known to increase endothelial NOS (eNOS) activity by direct phosphorylation of Ser-1179 . Treatment with vanadate results in phosphorylation of both Akt and endothelial NOS . This modulation of the PI3-K/Akt pathway can have downstream effects on cell growth, survival, and metabolism.
Pharmacokinetics
It’s known that vanadate is more easily resorbed than the soluble vanadyl species . This could potentially cause health problems, especially in households with lead water pipe systems, where drinking water enriched with phosphate can contain appreciable amounts of vanadate .
Result of Action
The molecular and cellular effects of lead vanadate’s action are diverse. Its inhibition of PTPase can lead to changes in cell signaling, potentially resulting in antidiabetic and anticancer effects . Additionally, the modulation of the PI3-K/Akt pathway can have effects on cell growth, survival, and metabolism .
Action Environment
The action of lead vanadate can be influenced by various environmental factors. For instance, the pH and concentration of vanadate can affect its reactions in aqueous chemistry . Additionally, the presence of other ions in the environment, such as phosphate ions, can influence the formation and solubility of lead vanadate .
Safety and Hazards
Lead is a potent poison and is harmful even in very small amounts . Chronic exposure to lead can cause a wide range of effects including haematological effects, neurological disturbances, gastrointestinal disorders, and kidney dysfunction . The permissible exposure limit (PEL) of lead is 50 micrograms per cubic meter of air, as averaged over an 8-hour period .
将来の方向性
While specific future directions for lead divanadium hexaoxide are not mentioned in the available resources, research into the toxic effects of lead continues and the last decade has been particularly fruitful in providing new information on the manifold influences of this metal . The development of low-cost adsorbents for mass-scale applications is highlighted as a potential future direction .
生化学分析
Biochemical Properties
Lead Vanadate is known to interact with various physiological substrates that are otherwise functionalized by phosphate . It has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Cellular Effects
Lead Vanadate has been extensively studied for its antidiabetic and anticancer effects . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The mechanism of action of Lead Vanadate is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lead Vanadate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Lead Vanadate vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects
Metabolic Pathways
Lead Vanadate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Lead Vanadate within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
lead(2+);oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLITDAVSILTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbV2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid, insoluble in water; [Merck Index] | |
| Record name | Lead vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10099-79-3 | |
| Record name | Lead vanadate(V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead vanadium oxide (PbV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of lead vanadate?
A1: Lead vanadate, specifically lead metavanadate, has the molecular formula PbV2O6. Its molecular weight is 405.10 g/mol.
Q2: What spectroscopic techniques have been used to study lead vanadate glass structure?
A2: Researchers have employed various spectroscopic techniques to investigate the structure of lead vanadate glasses, including:
- Raman Spectroscopy: This technique has been used to study the influence of lead oxide on the structure of xV2O5·(1-x)PbO glasses. Raman bands provide insights into V-O bond stretching frequencies, revealing the presence of VO4 tetrahedra and VO5 species. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been valuable in understanding the structural changes induced by the addition of modifiers like MoO3 to lead vanadate glasses. The technique reveals shifts in vibrational frequencies of vanadate structural units, indicating the formation of bridging oxygens. []
- Laser Ionization Time of Flight Mass Spectrometry: This technique is particularly useful for probing intermediate-range order in glasses, providing information about the presence and abundance of larger structural units (mesounits) comprising 7-20 or more atoms. [, ]
Q3: What are the typical structural units found in lead vanadate glasses?
A3: Lead vanadate glasses primarily consist of VO5 and VO4 structural units. The ratio of these units is influenced by the PbO content. At lower PbO concentrations, vanadium ions tend to be fivefold coordinated (VO5). As the PbO content increases, there is a shift toward fourfold coordination, leading to a higher proportion of VO4 units. [, ]
Q4: How does the addition of modifiers like MoO3 or SnO2 affect the structure and properties of lead vanadate glasses?
A4: Adding modifiers like MoO3 or SnO2 to lead vanadate glasses can significantly impact their structure and properties:
- MoO3 Addition: MoO3 acts as a glass former, increasing the connectivity of the glass network. This leads to an increase in the glass transition temperature (Tg), enhancing thermal stability and expanding the glass formation range. []
Q5: What is the significance of the Hruby parameter in understanding the properties of lead vanadate glasses?
A5: The Hruby parameter (Kg) is a measure of glass-forming ability. A higher Kg value indicates a greater tendency for glass formation. In the case of GeO2-doped lead vanadate glasses, the Kg parameter revealed that the glass system with 15 mol% GeO2 exhibited the highest glass-forming ability. []
Q6: How does the electrical conductivity of lead vanadate glasses change with temperature?
A6: Lead vanadate glasses exhibit semiconducting behavior. Their DC electrical conductivity generally increases with increasing temperature. This behavior is attributed to the hopping of charge carriers, likely small polarons, between vanadium ions in different oxidation states (V4+ and V5+). [, ]
Q7: What theoretical models have been used to explain the electrical conduction mechanism in lead vanadate glasses?
A7: Several models have been proposed to explain the conduction mechanisms in lead vanadate glasses:
- Mott's Model of Phonon-Assisted Hopping: This model suggests that at higher temperatures, electrical conduction occurs through the hopping of small polarons between localized states, assisted by lattice vibrations (phonons). [, ]
- Variable-Range Hopping Model: At lower temperatures, charge carriers might hop over variable distances to sites with energies closer to their own. []
- Schnakenberg's Model: This model considers both phonon-assisted hopping and the contribution of the hopping carrier to the activation energy, providing a comprehensive description of conductivity over a wider temperature range. []
Q8: Does the addition of transition metal oxides like CoO affect the electrical conductivity of lead vanadate glasses?
A8: Yes, the incorporation of transition metal oxides like CoO can significantly alter the electrical conductivity of lead vanadate glasses. Studies on xCoO-(50-x)PbO-50V2O5 glasses showed that increasing the CoO content resulted in an increase in DC electrical conductivity. []
Q9: What are the optical properties of lead vanadate, and what are their potential applications?
A9: Lead vanadate, particularly PbVO3, exhibits interesting linear and nonlinear optical properties:
- Second Harmonic Generation (SHG): PbVO3 displays a significant second-harmonic generation response, indicating its potential for nonlinear optical applications. []
- Birefringence: The material exhibits a large birefringence, a property valuable for optical devices that manipulate polarized light. []
- Transparency Window: PbVO3 possesses a wide transparent region, including the infrared (IR) spectrum, making it suitable for IR optical components. []
Q10: What are the potential applications of lead vanadate materials?
A10: Lead vanadate materials hold promise for various applications, including:
- Nuclear Waste Forms: Lead vanadate iodoapatite (Pb9.85(VO4)6I1.7) is being investigated as a potential waste form for immobilizing radioactive iodine-129. Its apatite structure provides structural flexibility for incorporating radioactive elements, and its high chemical durability ensures long-term stability. [, ]
- Photoelectrochemical Water Splitting: Lead vanadates like Pb3[VO4]2 and PbV2O6 have shown potential as photocatalysts for water splitting, a process crucial for generating hydrogen fuel from renewable resources. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



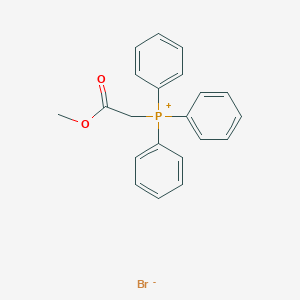

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)


